Technical Guide: 2-Chloroaniline Hydrochloride-¹³C₆
Technical Guide: 2-Chloroaniline Hydrochloride-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Chloroaniline (B154045) Hydrochloride-¹³C₆, its applications as an internal standard, and representative experimental protocols. This isotopically labeled compound is a critical tool in quantitative analytical studies, particularly in mass spectrometry-based assays.
Chemical and Physical Properties
2-Chloroaniline Hydrochloride-¹³C₆ is the hydrochloride salt of 2-chloroaniline, where all six carbon atoms of the benzene (B151609) ring are the ¹³C isotope. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis of 2-chloroaniline and related compounds.
General Properties
The following table summarizes the key chemical properties of 2-Chloroaniline Hydrochloride-¹³C₆.
| Property | Value | Source |
| Chemical Name | 2-Chloroaniline Hydrochloride-¹³C₆ | - |
| CAS Number | 1261170-86-8 | [1] |
| Molecular Formula | ¹³C₆H₇Cl₂N | |
| Molecular Weight | 169.99 g/mol | |
| Isotopic Purity | ≥99 atom % ¹³C | |
| Chemical Purity | ≥98% (CP) | |
| Physical Form | Solid | |
| Color | White to off-white | [1] |
| Storage Temperature | 2-8°C | |
| SMILES String | N[13C]1=--INVALID-LINK--[13CH]=[13CH][13CH]=[13CH]1.Cl |
Physical Properties of Unlabeled 2-Chloroaniline Hydrochloride
| Property | Value | Source |
| Melting Point | 220°C (sublimates) | [2] |
| Boiling Point | Not available | - |
| Solubility | Soluble in water and methanol (B129727). | [2] |
Spectroscopic Data
Detailed spectroscopic data for 2-Chloroaniline Hydrochloride-¹³C₆ are not publicly available. Researchers should obtain a certificate of analysis from the supplier or perform their own spectroscopic analysis. The expected spectral characteristics are outlined below.
| Technique | Expected Characteristics |
| ¹H NMR | The proton NMR spectrum is expected to be similar to that of unlabeled 2-chloroaniline hydrochloride, showing characteristic signals for the aromatic and amine protons. |
| ¹³C NMR | The ¹³C NMR spectrum will show signals for the six ¹³C-labeled carbon atoms in the aromatic ring. The chemical shifts will be similar to the unlabeled compound, but the signals will be significantly enhanced due to the isotopic enrichment. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the ¹³C₆-labeled cation. The key feature is a mass shift of +6 amu compared to the unlabeled compound. |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to be very similar to the unlabeled compound, with characteristic absorption bands for N-H, C-H, C=C (aromatic), and C-Cl bonds. |
Synthesis
A detailed experimental protocol for the synthesis of 2-Chloroaniline Hydrochloride-¹³C₆ is not publicly available. However, a general synthetic strategy would involve the use of a ¹³C₆-labeled benzene ring as a starting material. A plausible synthetic route is the reduction of 1-chloro-2-nitrobenzene-¹³C₆.
The synthesis of the unlabeled 2-chloroaniline typically involves the reduction of 2-nitrochlorobenzene with iron filings in the presence of a mineral acid like hydrochloric acid.[3] The resulting 2-chloroaniline is then treated with hydrochloric acid to form the hydrochloride salt. A similar procedure would be followed for the ¹³C₆-labeled analogue.
Applications in Research and Drug Development
The primary application of 2-Chloroaniline Hydrochloride-¹³C₆ is as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry.[1]
Key Applications:
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Pharmacokinetic Studies: To accurately quantify the concentration of a drug candidate containing the 2-chloroaniline moiety in biological matrices such as plasma, urine, or tissue homogenates.
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Metabolism Studies: To track and quantify the formation of metabolites derived from a parent drug containing the 2-chloroaniline structure.
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Environmental Analysis: For the precise quantification of 2-chloroaniline, a known environmental contaminant, in various environmental samples.
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Toxicology Studies: To support toxicological assessments by providing accurate concentration measurements of 2-chloroaniline in exposure studies.
The use of a stable isotope-labeled internal standard like 2-Chloroaniline Hydrochloride-¹³C₆ is crucial for correcting for variations in sample preparation, instrument response, and matrix effects, thereby ensuring the accuracy and precision of the analytical results.
Experimental Protocols
General Protocol for Use as an Internal Standard in LC-MS/MS Analysis
This protocol provides a general workflow for the use of 2-Chloroaniline Hydrochloride-¹³C₆ as an internal standard for the quantification of unlabeled 2-chloroaniline in a biological matrix.
Materials:
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2-Chloroaniline Hydrochloride-¹³C₆ (Internal Standard, IS)
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Unlabeled 2-chloroaniline (Analyte)
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Biological matrix (e.g., plasma, urine)
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High-purity solvents (e.g., methanol, acetonitrile (B52724), water)
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Formic acid or other suitable mobile phase modifier
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LC-MS/MS system
Procedure:
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Preparation of Stock Solutions:
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Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
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Prepare a stock solution of the internal standard (IS), 2-Chloroaniline Hydrochloride-¹³C₆, (e.g., 1 mg/mL) in the same solvent.
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Preparation of Calibration Standards and Quality Control Samples:
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Prepare a series of calibration standards by spiking known concentrations of the analyte into the biological matrix.
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Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
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To each calibration standard and QC sample, add a fixed concentration of the IS.
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Sample Preparation (Protein Precipitation - Example for Plasma):
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To an aliquot of the plasma sample (calibration standard, QC, or unknown), add the IS solution.
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Add 3 volumes of cold acetonitrile or methanol to precipitate the proteins.
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Vortex the samples and centrifuge at high speed.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in the mobile phase.
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LC-MS/MS Analysis:
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Inject the prepared samples onto the LC-MS/MS system.
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Develop a suitable LC method to achieve chromatographic separation of the analyte and IS from other matrix components.
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Optimize the MS/MS parameters (e.g., precursor ion, product ion, collision energy) for both the analyte and the IS in multiple reaction monitoring (MRM) mode.
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Data Analysis:
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Integrate the peak areas of the analyte and the IS.
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Calculate the peak area ratio (analyte/IS).
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Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
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Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
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Visualizations
Workflow for Quantitative Analysis Using a ¹³C-Labeled Internal Standard
Caption: Workflow for quantitative analysis using a ¹³C-labeled internal standard.
Logical Relationships of Chemical Properties
Caption: Interrelation of the chemical properties of 2-Chloroaniline Hydrochloride-¹³C₆.
Safety Information
2-Chloroaniline and its salts are toxic. Appropriate safety precautions must be taken when handling this compound.
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Hazard Classifications: Acute Toxicity (Oral, Dermal), Eye Irritation, Specific Target Organ Toxicity (Repeated Exposure), and Hazardous to the Aquatic Environment.
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Signal Word: Danger
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Work in a well-ventilated area or under a fume hood.
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Handling: Avoid contact with skin and eyes. Do not breathe dust.
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Storage: Store in a tightly closed container in a dry and well-ventilated place at the recommended temperature (2-8°C).
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Chloroaniline Hydrochloride-¹³C₆ is a high-purity, stable isotope-labeled compound that serves as an invaluable tool for researchers in drug development, environmental science, and toxicology. Its use as an internal standard in mass spectrometry-based quantitative assays ensures the accuracy, precision, and reliability of analytical data. While specific experimental data for the labeled compound is limited in public literature, this guide provides a comprehensive overview of its properties and a practical framework for its application.
